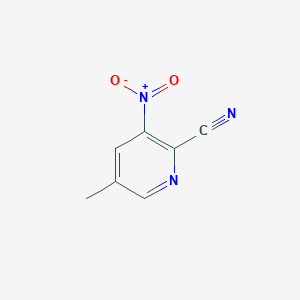

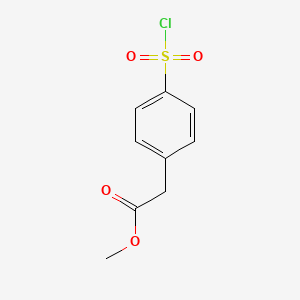

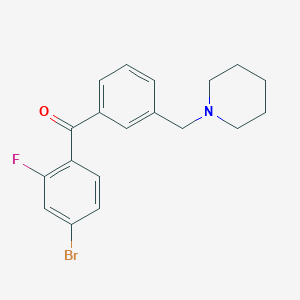

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of Grignard reactions, Friedel-Crafts acylation, and catalytic hydrogenation or deoxygenation. For instance, the synthesis of a d4 isotopomer of a fluorobenzyl piperidine derivative was achieved through a Grignard reaction followed by deoxygenation and ring saturation using a palladium on carbon catalyst . Similarly, the synthesis of a neuroleptic agent involved a Friedel-Crafts reaction and subsequent reactions including ketalization, condensation, and catalytic hydrogenolysis . These methods could potentially be adapted for the synthesis of "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone."

Molecular Structure Analysis

Structural characterization techniques such as IR, NMR, LC-MS, and X-ray diffraction are commonly used to confirm the structures of synthesized compounds. For example, a novel bioactive heterocycle was characterized using these methods, and its molecular structure was analyzed, including the conformation of its piperidine and morpholine rings . These techniques would be essential for the molecular structure analysis of "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone."

Chemical Reactions Analysis

The papers describe various chemical reactions that are used to synthesize and modify benzophenone derivatives and piperidine-containing compounds. For example, the Wittig-Horner reaction was used to synthesize a bromo-substituted benzophenone , and different substituted aromatic/heterocyclic acid chlorides were reacted with a benzisoxazole derivative to study structure-activity relationships . These reactions could be relevant to understanding the chemical behavior of "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, fluorescence, and intermolecular interactions, have been studied. For instance, the fluorescence properties of a bromo-substituted benzophenone were investigated in both solution and solid states . Additionally, the antiproliferative activity of benzisoxazole derivatives was evaluated, indicating the potential bioactivity of such compounds . These properties would be important to analyze for "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone" to understand its potential applications.

科学研究应用

Metabolic Studies and Radiopharmaceutical Applications

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone and its derivatives are primarily used in metabolic studies and the development of radiopharmaceuticals. One of the derivatives, ID-4708-(piperidine-14C), is a neuroleptic agent synthesized for use in metabolic studies. The synthesis involves a Mannich reaction and Grignard reaction, culminating in the formation of ID-4708-(piperidine-14 C) through a series of reductions, oxidations, and hydrolysis, indicating the compound's versatility in metabolic research (Nakatsuka, Kawahara, & Yoshitake, 1981). Additionally, a benzophenone-based labeling compound has been synthesized for comparative imaging studies, utilizing PET and SPECT, demonstrating the compound's application in advanced medical imaging techniques (Li, Ding, Gifford, Fowler, & Gatley, 2003).

Synthesis and Chemical Reactivity

The compound also plays a role in synthesizing structurally complex molecules. For instance, 2-fluorotropone's reaction with piperidine leading to 2-piperidinotropone showcases the chemical reactivity of related compounds, providing insights into synthetic pathways for generating novel molecules (Pietra & Cima, 1971). Similarly, 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide synthesis involves bromination and condensation reactions, further illustrating the compound's utility in synthesizing medically significant compounds like atorvastatin calcium (Yi-fan, 2010).

Fluorescence and Spectroscopy

In fluorescence studies, 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, exhibits remarkable fluorescence properties, indicating potential applications in materials science and sensing technologies (Zuo-qi, 2015). Moreover, the use of NMR spectroscopy and computational modeling in understanding the chemoselectivity of Grignard reagent formation underlines the compound's relevance in detailed chemical analysis and education (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

属性

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNRQUCAAFIQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643156 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-40-3 |

Source

|

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。